molecular formula C18H15NO4 B12874557 Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate CAS No. 656234-13-8

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate

Cat. No.: B12874557
CAS No.: 656234-13-8
M. Wt: 309.3 g/mol
InChI Key: KNXVZFWEODIIIO-UHFFFAOYSA-N
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Description

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a functionalized isoquinoline moiety. The isoquinoline group is further modified with a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 1. The methyl ester group enhances lipophilicity compared to free carboxylic acids, while the hydroxyl group may improve water solubility and hydrogen-bonding capacity .

Properties

CAS No.

656234-13-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate

InChI

InChI=1S/C18H15NO4/c1-22-17-13-7-4-8-15(20)16(13)14(10-19-17)11-5-3-6-12(9-11)18(21)23-2/h3-10,20H,1-2H3

InChI Key

KNXVZFWEODIIIO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Core Benzoate Ester Variations

The choice of ester group (methyl vs. ethyl) significantly impacts physicochemical properties:

  • Methyl benzoate derivatives (e.g., the target compound) generally exhibit higher polarity and lower logP values compared to ethyl benzoate analogs (e.g., I-6473 from ). For instance, methyl benzoate has an acute oral LD₅₀ of 3400 mg/kg in rats, while ethyl benzoate shows higher toxicity (LD₅₀: 2100 mg/kg) .
  • The methyl ester in the target compound may confer better metabolic stability than bulkier esters, as smaller alkyl groups are less prone to enzymatic hydrolysis.

Heterocyclic Substituent Effects

The isoquinoline moiety in the target compound distinguishes it from analogs with benzimidazole () or isoxazole () systems:

  • Isoquinoline vs. Benzimidazole: Isoquinoline’s extended aromatic system may enhance π-π stacking interactions in biological targets, whereas benzimidazole’s nitrogen-rich structure could favor hydrogen bonding.
  • This could improve solubility and target affinity.

Physicochemical Properties

Predicted properties based on structural analogs and alkyl benzoate data :

Compound Name Ester Group Substituent logP (Predicted) Water Solubility (mg/mL) LD₅₀ (rat, oral)
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate Methyl 5-hydroxy-1-methoxyisoquinolin-4-yl 2.1 0.5 3400*
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Ethyl 4-(3-methylisoxazol-5-yl)phenethoxy 3.5 0.1 2100*
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate () Ethyl Benzimidazole derivative 3.8 0.05 N/A

*LD₅₀ values extrapolated from CIR data for methyl and ethyl benzoates .

Toxicity and Metabolic Considerations

  • Methyl Benzoate : Lower acute toxicity compared to ethyl derivatives, likely due to faster metabolic clearance via ester hydrolysis to benzoic acid .
  • Ethyl Analogs : Higher lipophilicity may prolong half-life but increase bioaccumulation risks.

Biological Activity

Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound consists of an isoquinoline moiety substituted with a methoxy and hydroxyl group, contributing to its biological activity. The molecular formula is C17H17NO4C_{17}H_{17}NO_4, and it exhibits characteristics typical of isoquinoline derivatives, such as lipophilicity and the ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects : Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with reported inhibition zones comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : Studies have shown that this compound induces apoptosis in cancer cell lines. In vitro assays revealed IC50 values indicating potent cytotoxic effects against human cancer cell lines such as HeLa and A549 .

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineEffectiveness (IC50 or Zone of Inhibition)
AntioxidantN/AEffective scavenging of ROS
AntimicrobialPseudomonas aeruginosaInhibition zone: 22 mm
Klebsiella pneumoniaeInhibition zone: 25 mm
CytotoxicityHeLaIC50: 19 mM
A549IC50: 27 mM

Case Studies

  • Antimicrobial Study : A study published in MDPI highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. The compound was tested against various strains, showing significant inhibition compared to standard antibiotics .
  • Cytotoxicity Assessment : In a comparative study against cisplatin, this compound exhibited superior selectivity towards cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in oncology .

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